molecular formula C8H6N2O7 B14646172 1-(2,4-Dihydroxy-3,5-dinitrophenyl)ethanone CAS No. 54917-82-7

1-(2,4-Dihydroxy-3,5-dinitrophenyl)ethanone

Cat. No.: B14646172
CAS No.: 54917-82-7
M. Wt: 242.14 g/mol
InChI Key: QDLZDWNEBVTPAI-UHFFFAOYSA-N
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Description

1-(2,4-Dihydroxy-3,5-dinitrophenyl)ethanone is an organic compound with the molecular formula C8H6N2O7 It is characterized by the presence of two hydroxyl groups and two nitro groups attached to a phenyl ring, along with an ethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2,4-Dihydroxy-3,5-dinitrophenyl)ethanone can be synthesized through the nitration of 2,4-dihydroxyacetophenone. The nitration process involves the introduction of nitro groups into the aromatic ring using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the rate of nitration and prevent over-nitration.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, including temperature, concentration of reagents, and reaction time, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dihydroxy-3,5-dinitrophenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The nitro groups can be reduced to amino groups.

    Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as tin(II) chloride (SnCl2) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Reagents like bromine (Br2) and chlorine (Cl2) can be used for halogenation reactions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1-(2,4-Dihydroxy-3,5-dinitrophenyl)ethanone has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 1-(2,4-dihydroxy-3,5-dinitrophenyl)ethanone involves its interaction with molecular targets through its functional groups. The hydroxyl groups can form hydrogen bonds, while the nitro groups can participate in electron-withdrawing interactions. These interactions can affect various biochemical pathways and molecular targets, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-1-(3,4-dihydroxyphenyl)ethanone
  • 1-(4-Hydroxy-3,5-dimethoxyphenyl)ethanone

Comparison

1-(2,4-Dihydroxy-3,5-dinitrophenyl)ethanone is unique due to the presence of both hydroxyl and nitro groups on the phenyl ring, which imparts distinct chemical reactivity and potential applications. In contrast, similar compounds may have different substituents, leading to variations in their chemical behavior and applications.

Properties

CAS No.

54917-82-7

Molecular Formula

C8H6N2O7

Molecular Weight

242.14 g/mol

IUPAC Name

1-(2,4-dihydroxy-3,5-dinitrophenyl)ethanone

InChI

InChI=1S/C8H6N2O7/c1-3(11)4-2-5(9(14)15)8(13)6(7(4)12)10(16)17/h2,12-13H,1H3

InChI Key

QDLZDWNEBVTPAI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(C(=C1O)[N+](=O)[O-])O)[N+](=O)[O-]

Origin of Product

United States

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